1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1245649-35-7
VCID: VC21239242
InChI: InChI=1S/C12H14N2O4/c15-12-2-1-7-13(12)8-9-18-11-5-3-10(4-6-11)14(16)17/h3-6H,1-2,7-9H2
SMILES: C1CC(=O)N(C1)CCOC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C12H14N2O4
Molecular Weight: 250.25 g/mol

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one

CAS No.: 1245649-35-7

Cat. No.: VC21239242

Molecular Formula: C12H14N2O4

Molecular Weight: 250.25 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one - 1245649-35-7

CAS No. 1245649-35-7
Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
IUPAC Name 1-[2-(4-nitrophenoxy)ethyl]pyrrolidin-2-one
Standard InChI InChI=1S/C12H14N2O4/c15-12-2-1-7-13(12)8-9-18-11-5-3-10(4-6-11)14(16)17/h3-6H,1-2,7-9H2
Standard InChI Key MMZNWAYUIBMENR-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1)CCOC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1CC(=O)N(C1)CCOC2=CC=C(C=C2)[N+](=O)[O-]

Chemical Properties and Structure

Fundamental Chemical Identity

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one is identified by the CAS number 1245649-35-7 and possesses a molecular formula of C₁₂H₁₄N₂O₄. Its molecular weight is 250.25 g/mol, making it a medium-sized organic molecule. The compound's IUPAC name is 1-[2-(4-nitrophenoxy)ethyl]pyrrolidin-2-one, which accurately describes its structural arrangement.

Structural Properties and Descriptors

The structure of this compound features several key elements: a pyrrolidin-2-one core (γ-lactam), connected via an N-ethyl linker to a 4-nitrophenoxy group. This arrangement combines an amide functional group within the pyrrolidinone ring system and an aromatic nitro group, connected through an ether linkage.

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₄
Molecular Weight250.25 g/mol
Standard InChIInChI=1S/C12H14N2O4/c15-12-2-1-7-13(12)8-9-18-11-5-3-10(4-6-11)14(16)17/h3-6H,1-2,7-9H2
Standard InChIKeyMMZNWAYUIBMENR-UHFFFAOYSA-N
SMILESC1CC(=O)N(C1)CCOC2=CC=C(C=C2)N+[O-]
PubChem Compound ID23274814

The compound features several important physicochemical properties that can be calculated or predicted:

PropertyValue
Exact Mass250.095
PSA75.36
LogP2.0571
HS Code2933790090

The calculated LogP value of approximately 2.06 suggests moderate lipophilicity, indicating potential to cross biological membranes while maintaining some water solubility .

Synthesis and Preparation Methods

Relevant Synthetic Methodologies

A potentially applicable synthetic route could involve:

  • Preparation of an appropriately substituted donor-acceptor cyclopropane

  • Ring-opening reaction with a suitable amine nucleophile

  • Lactamization to form the pyrrolidinone ring

  • Introduction of the 4-nitrophenoxy group through appropriate functionalization

The synthesis of related compounds has been reported to proceed via a one-pot procedure, which might be adaptable for our target molecule. For instance, researchers have described the use of benzylamines in the synthesis of pyrrolidones, which could be relevant for constructing the core structure of our compound .

Current Research Status

Available Data and Research Gaps

Current publicly available research on 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one appears limited, with most information focusing on basic chemical properties rather than biological activities or applications. The compound is primarily listed in chemical databases with structural information and physicochemical parameters .

This research gap presents both challenges and opportunities for scientists interested in this compound. While the lack of detailed studies necessitates significant foundational work, it also provides the opportunity to establish novel findings regarding its properties and potential applications.

Analytical Approaches

Several analytical methods could be employed to further characterize 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Mass Spectrometry for precise molecular weight determination

  • X-ray crystallography for three-dimensional structural analysis

  • UV-Visible spectroscopy for electronic transition characterization

These analytical approaches would provide comprehensive data on the compound's structure and physicochemical properties, facilitating further research into its potential applications.

Future Research Directions

Synthesis Optimization

Future research should focus on developing and optimizing synthetic routes for 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one. This would involve exploring various reaction conditions, catalysts, and starting materials to establish efficient and scalable methods for its preparation.

Biological Evaluation

A comprehensive biological evaluation program for this compound should include:

  • In vitro screening against various enzyme systems and receptor types

  • Assessment of structure-activity relationships through the synthesis of structural analogs

  • Evaluation of potential pharmaceutical applications based on identified activities

  • Investigation of toxicological properties and safety profiles

Given the structural features of this compound, testing for activities at various neuroreceptors, particularly nicotinic acetylcholine receptors, might be of interest based on the activities of related compounds .

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